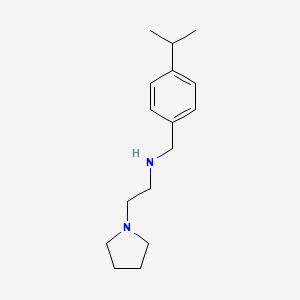
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with an isopropyl group at the para position and a pyrrolidine ring attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-isopropylbenzyl chloride and 2-pyrrolidineethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-isopropylbenzyl chloride is reacted with 2-pyrrolidineethanol under reflux conditions in an appropriate solvent like toluene or ethanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylbenzyl alcohol: Shares the isopropylbenzyl moiety but lacks the pyrrolidine ring.
2-Pyrrolidin-1-yl-ethanol: Contains the pyrrolidine ring but lacks the isopropylbenzyl group.
Uniqueness
(4-Isopropyl-benzyl)-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the combination of the isopropylbenzyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
827326-64-7 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C16H26N2/c1-14(2)16-7-5-15(6-8-16)13-17-9-12-18-10-3-4-11-18/h5-8,14,17H,3-4,9-13H2,1-2H3 |
InChI Key |
FALFMIMJTHISKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















